N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is an organic compound classified as a pyridine derivative. It features a bromine atom positioned at the 5th carbon of the pyridine ring and a tert-butylamine group attached to the nitrogen atom. The molecular formula for this compound is C₉H₁₃BrN₂, with a molecular weight of 229.12 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .
The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically involves two main steps:
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has several notable applications:
Several compounds share structural similarities with N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.14 g/mol | Contains a methyl group at the 3-position |
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | C₁₀H₁₅BrN₂ | 243.14 g/mol | Contains a methyl group at the 4-position |
N-(5-Bromo-2-pyridinyl)-N-isopropylamine | C₉H₁₃BrN₂ | 229.12 g/mol | Substituted with an isopropyl group instead of tert-butyl |
5-Bromo-N-(tert-butyl)pyridine | C₉H₁₂BrN | 214.10 g/mol | Lacks the amine substitution at the nitrogen |
These compounds highlight the uniqueness of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine, particularly in terms of its specific functional groups and their implications for chemical reactivity and biological activity .